
Cinobufagin
概要
説明
シノブファギンは、伝統的な漢方薬であるセンソ(蟾酥)から単離された天然の有効成分であり、これはガマガエル(Bufo gargarizans Cantor または Bufo melanostictus Schneider)の耳後腺または皮膚腺から分泌される乾燥した分泌物です . それは、ジギタリスと同様の効果を持つ心臓毒性のブファノライドステロイドであり、伝統的な漢方薬で使用されています . シノブファギンは、癌の治療に潜在的な可能性を示しており、腫瘍細胞のアポトーシスとサイクル停止を誘導し、腫瘍細胞の増殖、移動、浸潤、およびオートファジーを阻害し、血管新生を減らし、腫瘍細胞の多剤耐性を逆転させることができます .
準備方法
シノブファギンは、ガマガエル(Bufo gargarizans)の分泌物から作られた、蟾酥と呼ばれる伝統的な漢方薬から単離することができます . 単離プロセスには、シリカゲルカラムクロマトグラフィーを使用して、移動相としてシクロヘキサンとアセトンの比率が 5:1 の溶媒を用いて、レジブフォゲニンを溶出させることが含まれます。 その後、シノブファギンとブファリンを、メタノールと水の溶媒が 72:28 の高性能液体クロマトグラフィーカラムを使用して分離および精製することができます .
化学反応の分析
科学的研究の応用
Pharmacological Properties
Cinobufagin exhibits a range of pharmacological effects, including:
- Antitumor Activity : It has been shown to inhibit the proliferation of various cancer cell types, including liver, lung, colorectal, and breast cancers. The compound induces apoptosis and cell cycle arrest while reducing angiogenesis and reversing drug resistance in tumor cells .
- Analgesic Effects : In pain models, this compound has been reported to enhance the expression of beta-endorphins in tumor tissues, suggesting its potential in managing cancer-related pain .
- Immunomodulatory Effects : The compound has demonstrated the ability to modulate immune responses, which could be beneficial in cancer therapy by enhancing the body’s anti-tumor immunity .
Anticancer Mechanisms
The anticancer mechanisms of this compound are multifaceted:
- Inhibition of Oncogenic Pathways : this compound inhibits key signaling pathways such as EGFR and STAT3, which are often overactive in cancer cells. This inhibition leads to decreased cell proliferation and increased apoptosis .
- Induction of Apoptosis : Studies have shown that this compound triggers apoptosis through mitochondrial pathways and death receptor pathways, leading to cell death in various cancer cell lines .
- Preclinical Studies : In vivo studies using xenograft models have demonstrated that this compound significantly suppresses tumor growth and prolongs survival in treated mice compared to control groups .
Case Study 1: Glioblastoma Treatment
A study involving U87MG-EGFR glioblastoma cells showed that this compound administration resulted in significant tumor growth inhibition and prolonged survival in nude mice models. The treatment led to reduced levels of phosphorylated EGFR and STAT3, indicating effective pathway inhibition .
Case Study 2: Non-Small Cell Lung Cancer
Research on non-small cell lung cancer demonstrated that this compound effectively blocked STAT3 signaling and induced apoptosis in cancer cells. The results indicated a dose-dependent relationship between this compound administration and tumor growth suppression .
Case Study 3: Pain Management
In a model of cancer pain, this compound increased paw withdrawal latency during hyperalgesia tests. It also elevated beta-endorphin levels in tumor tissues, suggesting its potential as an analgesic agent for cancer-related pain management .
Table 1: Summary of Pharmacological Activities of this compound
Activity Type | Description | References |
---|---|---|
Antitumor | Induces apoptosis; inhibits proliferation | |
Analgesic | Enhances beta-endorphin expression | |
Immunomodulatory | Modulates immune responses |
Table 2: Preclinical Findings on Tumor Types Responsive to this compound
Tumor Type | Response to this compound | Mechanism |
---|---|---|
Glioblastoma | Significant growth inhibition | EGFR/STAT3 pathway inhibition |
Non-Small Cell Lung Cancer | Induces apoptosis | Mitochondrial pathway activation |
Liver Cancer | Reduces cell migration/invasion | Cell cycle arrest |
作用機序
シノブファギンは、腫瘍細胞のアポトーシスとサイクル停止を誘導し、腫瘍細胞の増殖、移動、浸潤、およびオートファジーを阻害し、血管新生を減らし、腫瘍細胞の多剤耐性を逆転させることによって、その効果を発揮します . シノブファギンは、DNA 損傷を引き起こし、ミトコンドリア経路とデスレセプター経路を活性化します . さらに、シノブファギンは、EGFR、ERBB2、CDK2 などのタンパク質チロシン/セリンキナーゼを阻害することができ、細胞周期停止とアポトーシスにつながります . シノブファギンは、抗菌ペプチドの発現をアップレギュレートし、好中球の抗菌活性を誘導することによって、ヒトの自然免疫応答を調節し、抗菌活性を引き起こします .
類似の化合物との比較
シノブファギンは、レジブフォゲニン、ブファリン、ガマブフォタリン、アレノブファギン、ブフォタリンなどの他のブファジエノライドと類似しています . これらの化合物は、抗腫瘍活性、免疫調節作用、およびアポトーシスを誘導する能力など、同様の薬理効果を共有しています . シノブファギンは、タンパク質チロシン/セリンキナーゼを阻害し、ヒトの自然免疫応答を調節する能力において独特です . これは、シノブファギンを癌やその他の疾患の有望な治療薬にします。
類似化合物との比較
Cinobufagin is similar to other bufadienolides such as resibufogenin, bufalin, gamabufotalin, arenobufagin, and bufotalin . These compounds share similar pharmacological effects, including antitumor activity, immunomodulatory properties, and the ability to induce apoptosis . this compound is unique in its ability to inhibit protein tyrosine/serine kinases and modulate human innate immune responses . This makes it a promising therapeutic agent for cancer and other diseases.
生物活性
Cinobufagin, a bioactive compound derived from the skin of the Chinese toad (Bufo gargarizans), has garnered significant attention for its diverse biological activities, particularly in the context of cancer treatment and immunomodulation. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.
Anticancer Properties
Mechanisms of Action
This compound exhibits potent anticancer effects across various cancer cell lines. The primary mechanisms through which it operates include:
- Induction of Apoptosis : this compound has been shown to trigger apoptosis in cancer cells by activating caspase pathways and inhibiting key survival signaling pathways such as PI3K/Akt and EGFR .
- Cell Cycle Arrest : It induces cell cycle arrest at the G2/M phase, disrupting normal cell division and proliferation .
- Inhibition of Migration and Invasion : By modulating epithelial-mesenchymal transition (EMT) markers, this compound reduces the migratory and invasive capabilities of cancer cells .
Case Studies
-
Colorectal Cancer (CRC) :
- This compound significantly inhibited the proliferation, migration, and invasion of CRC cell lines (HCT116, RKO, SW480) in vitro. The half-maximal inhibitory concentration (IC50) values were reported as 0.7821 μM, 0.3642 μM, and 0.1822 μM respectively .
- In vivo studies demonstrated reduced tumor growth in xenograft models, suggesting its potential as a STAT3 inhibitor for CRC therapy.
- Liver Cancer :
- Melanoma :
Immunomodulatory Effects
Recent findings have highlighted this compound's role in modulating immune responses. It has been shown to suppress the release of pro-inflammatory cytokines such as TNF-α and IL-6 from human monocyte-derived macrophages, indicating potential applications in inflammatory diseases .
Comparative Efficacy
The following table summarizes the IC50 values and biological effects observed in various cancer types treated with this compound:
Cancer Type | Cell Line | IC50 (μM) | Mechanism | Effect on Tumor Growth |
---|---|---|---|---|
Colorectal Cancer | HCT116 | 0.7821 | Inhibition of STAT3 pathway | Reduced |
RKO | 0.3642 | Induction of apoptosis | Reduced | |
SW480 | 0.1822 | Suppression of EMT | Reduced | |
Liver Cancer | HepG2 | 0.2 | Induction of G2/M arrest | Significant inhibition |
Melanoma | A375 | Not specified | Targeting EGFR/CDK pathways | Increased survival |
特性
IUPAC Name |
[(1R,2S,4R,5R,6R,7R,10S,11S,14S,16R)-14-hydroxy-7,11-dimethyl-6-(6-oxopyran-3-yl)-3-oxapentacyclo[8.8.0.02,4.02,7.011,16]octadecan-5-yl] acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H34O6/c1-14(27)31-22-21(15-4-7-20(29)30-13-15)25(3)11-9-18-19(26(25)23(22)32-26)6-5-16-12-17(28)8-10-24(16,18)2/h4,7,13,16-19,21-23,28H,5-6,8-12H2,1-3H3/t16-,17+,18+,19-,21+,22-,23-,24+,25-,26-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCULJPGYOQQXTK-OLRINKBESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C(C2(CCC3C(C24C1O4)CCC5C3(CCC(C5)O)C)C)C6=COC(=O)C=C6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@@H]1[C@@H]([C@]2(CC[C@H]3[C@H]([C@@]24[C@@H]1O4)CC[C@H]5[C@@]3(CC[C@@H](C5)O)C)C)C6=COC(=O)C=C6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H34O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701026953 | |
Record name | Cinobufagin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701026953 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
442.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
470-37-1 | |
Record name | Cinobufagin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=470-37-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cinobufagin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000470371 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cinobufagin | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=90325 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Cinobufagin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701026953 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Cinobufagin venom toad | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CINOBUFAGIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T9PSN4R8IR | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。